

Desmethyl Carbodenafil: Deconstructing a Sildenafil Analog Often Mistaken for a Metabolite

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Desmethyl Carbodenafil*

Cat. No.: *B1530887*

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Abstract

This technical guide addresses the prevalent misconception of **desmethyl carbodenafil** as a direct metabolite of sildenafil. We clarify that the principal active metabolite of sildenafil is N-desmethyl sildenafil, produced via hepatic cytochrome P450 enzymatic action. In contrast, **desmethyl carbodenafil** is a distinct synthetic analog of sildenafil, not a product of its metabolism in the human body. This document provides a comprehensive analysis of sildenafil's metabolic pathways, the chemical identity and synthesis of **desmethyl carbodenafil**, and the critical analytical methodologies required for the detection and quantification of these compounds. We present detailed protocols, comparative data, and toxicological insights to equip researchers, clinicians, and drug development professionals with the necessary knowledge to navigate this complex landscape of approved drugs and their illicit analogs.

Introduction: Clarifying a Critical Distinction

Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2] Its mechanism of action involves preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation, vasodilation, and, in the context of sexual stimulation, penile erection.[1] Beyond its well-known application for erectile dysfunction, it is also used to treat pulmonary arterial hypertension.[1][2]

The metabolism of sildenafil is well-documented, occurring primarily in the liver.^{[1][3]} This process yields several metabolites, the most significant of which is N-desmethyl sildenafil (also known as UK-103,320).^{[4][5][6]} This metabolite retains significant pharmacological activity.^{[3][4]}

A point of significant confusion, and the central topic of this guide, is **desmethyl carbodenafil**. Despite the similarity in name, it is not a metabolite of sildenafil. **Desmethyl carbodenafil** is a synthetic structural analog of sildenafil.^[7] It has been identified as an illegal adulterant in products marketed as "herbal" or "all-natural" dietary supplements for sexual enhancement.^[7]^[8] Its presence poses a significant public health risk due to an unknown safety profile and the potential for dangerous drug interactions.^[7] A fatal case of acute toxicity has been documented, underscoring the serious risks associated with this unapproved compound.^[9]

This guide will first detail the established metabolic fate of sildenafil, then provide a thorough technical profile of **desmethyl carbodenafil**, and conclude with the analytical strategies essential for their differentiation and detection.

The True Metabolite: Sildenafil Pharmacokinetics and Metabolism

The biotransformation of sildenafil is a rapid process, contributing to its absolute bioavailability of approximately 41% due to significant first-pass metabolism.^{[10][11]}

Enzymatic Pathways

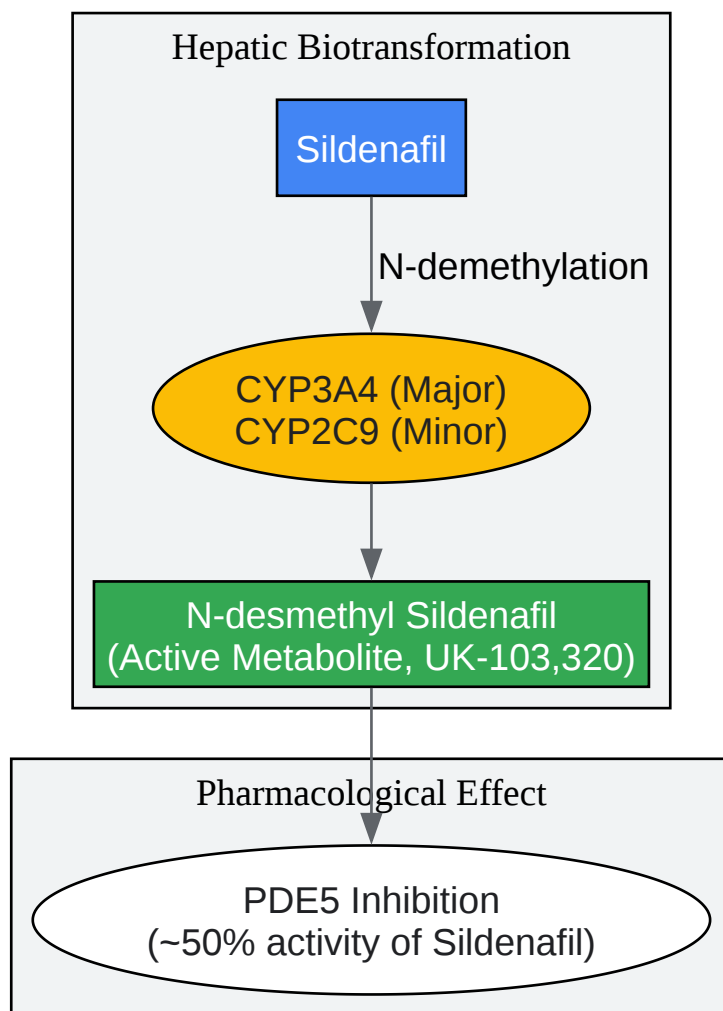
Sildenafil is cleared predominantly by hepatic microsomal isoenzymes.^{[1][4]}

- Major Pathway: Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the N-demethylation of the piperazine moiety of sildenafil.^{[3][4]}
- Minor Pathway: Cytochrome P450 2C9 (CYP2C9) also contributes to a lesser extent.^{[1][4]}

The primary metabolic transformation is the removal of the methyl group from the piperazine ring, yielding N-desmethyl sildenafil.^{[3][4]} Further, less significant metabolic routes include pyrazole N-demethylation, oxidation of the piperazine ring, and aliphatic hydroxylation.^[12]

Pharmacological Activity of N-desmethyl Sildenafil

N-desmethyl sildenafil is not an inert byproduct. It exhibits a PDE5 selectivity profile similar to the parent drug and possesses an in vitro potency for PDE5 that is approximately 50% that of sildenafil.[3][4] Plasma concentrations of this metabolite are about 40% of those seen for sildenafil, meaning it accounts for roughly 20% of sildenafil's total pharmacological effect.[1][3]



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Figure 1: Metabolic pathway of Sildenafil to its primary active metabolite, N-desmethyl sildenafil.

The Analog: A Technical Profile of Desmethyl Carbodenafil

Desmethyl carbodenafil (also known as Norcarbodenafil) is a sildenafil analog designed with a similar pharmacophore to inhibit PDE5.[13] Its key distinction lies in the chemical structure.

Chemical Structure and Properties

Property	Sildenafil	N-desmethyl Sildenafil	Desmethyl Carbodenafil
Molecular Formula	C ₂₂ H ₃₀ N ₆ O ₄ S[2]	C ₂₁ H ₂₈ N ₆ O ₄ S[6]	C ₂₃ H ₃₀ N ₆ O ₃ [7][13]
Molecular Weight	474.58 g/mol	460.6 g/mol [6]	438.5 g/mol [7]
Origin	Pharmaceutical Synthesis	Sildenafil Metabolite	Synthetic Analog / Adulterant[7]
Legal Status	Approved Prescription Drug	N/A (Metabolite)	Unapproved / Illicit Substance[7]
Key Structural Feature	Methylpiperazinylsulfonyl	Piperazinylsulfonyl	Methylpiperazinylcarbonyl[13]

Table 1: Comparative properties of Sildenafil, its primary metabolite, and the synthetic analog **Desmethyl Carbodenafil**.

The critical difference is the linker between the phenyl ring and the piperazine moiety. Sildenafil and its metabolite have a sulfonyl group (-SO₂-), whereas **desmethyl carbodenafil** has a carbonyl group (-CO-). This modification makes it a distinct chemical entity.

Synthetic Pathways

While specific clandestine synthesis methods vary, the creation of **desmethyl carbodenafil** logically follows established principles of medicinal chemistry. The synthesis typically originates from parent compounds like carbodenafil and involves a key demethylation step.[7]

Conceptual Demethylation Protocol: The removal of an N-methyl group is a common transformation in organic synthesis.

- Precursor Selection: Start with a suitable N-methylated precursor, such as carbodenafil.

- **Reagent Choice:** Employ demethylating agents. A classic laboratory approach is the von Braun reaction, though modern methods may use chloroformates like α -chloroethyl chloroformate followed by hydrolysis. For piperazine rings specifically, strong bases or other specific agents can be used to selectively cleave the N-methyl group.^{[7][14]}
- **Reaction Conditions:** The reaction is typically performed in an appropriate aprotic solvent under controlled temperature to ensure selectivity and minimize side reactions.
- **Workup and Purification:** Following the reaction, an aqueous workup is performed to remove reagents and byproducts. The final product, **desmethyl carbodenafil**, is then purified, typically using column chromatography or recrystallization, to achieve the desired purity for use as an analytical standard or, illicitly, as an adulterant.

Analytical Methodologies for Detection and Quantification

The co-existence of sildenafil, its metabolites, and a growing number of synthetic analogs in both clinical samples and seized materials necessitates robust and validated analytical methods. Liquid chromatography coupled with mass spectrometry is the gold standard.^{[7][15]}

Core Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required to distinguish between structurally similar compounds and quantify them in complex matrices like plasma or supplement powders.^{[7][15]}

Rationale for LC-MS/MS:

- **Chromatographic Separation (LC):** The liquid chromatography step separates compounds based on their physicochemical properties (e.g., polarity, size) before they enter the mass spectrometer. This is crucial for resolving isomers and analogs that might have similar mass-to-charge ratios.
- **Mass-Selective Detection (MS/MS):** The tandem mass spectrometer first selects the parent ion (precursor ion) of the target analyte based on its specific mass-to-charge ratio (m/z). This ion is then fragmented, and the resulting product ions are detected. This precursor-to-

product ion transition is highly specific and forms the basis for confident identification and quantification, even at trace levels.

Protocol: Detection of Desmethyl Carbodenafil in a Supplement Matrix

This protocol outlines a self-validating system for the identification and quantification of **desmethyl carbodenafil** in a suspected counterfeit herbal supplement.

Step 1: Sample Preparation & Extraction

- Objective: To efficiently extract the analyte from the complex matrix while minimizing interferences.
- 1.1. Homogenize the sample (e.g., crush tablets, empty capsules) to ensure uniformity.[\[16\]](#)
- 1.2. Accurately weigh 100 mg of the homogenized powder into a 15 mL centrifuge tube.
- 1.3. Add 5.0 mL of an extraction solvent (e.g., 75:25 acetonitrile:ammonium formate buffer).[\[15\]](#) The organic component (acetonitrile) disrupts cell structures and solubilizes the moderately polar analyte, while the aqueous buffer maintains a stable pH.
- 1.4. Fortify the sample with a known concentration of an appropriate internal standard (e.g., sildenafil-d8). The internal standard is critical for a self-validating workflow, as it corrects for variations in extraction efficiency and instrument response.
- 1.5. Vortex for 1 minute, then sonicate for 20 minutes to ensure complete extraction.[\[16\]](#)
- 1.6. Centrifuge at 4000 rpm for 10 minutes to pellet insoluble excipients.
- 1.7. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. This step is crucial to protect the LC system from particulate matter.

Step 2: LC-MS/MS Instrumental Analysis

- Objective: To achieve chromatographic separation and mass spectrometric detection of the analyte and internal standard.

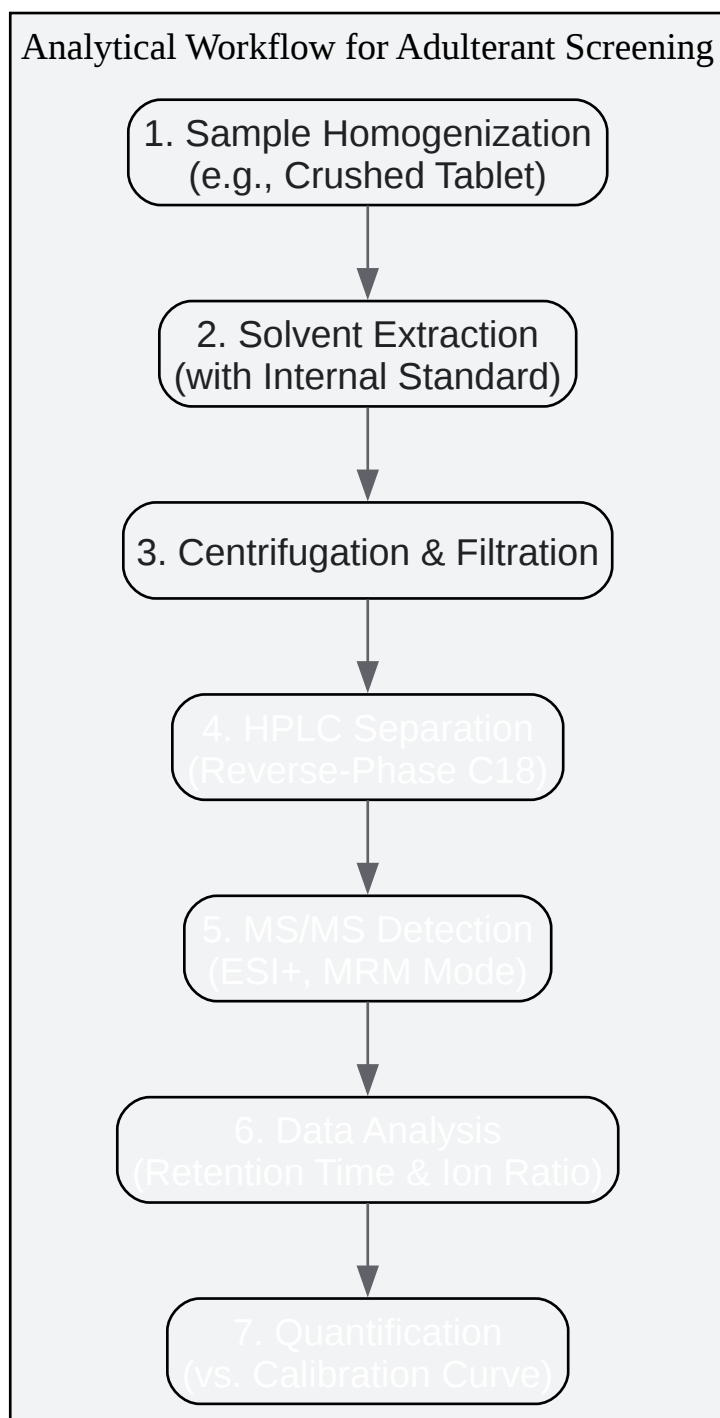
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Parameter	Recommended Setting	Rationale
LC Column	C18 reverse-phase, 2.1 x 50 mm, 1.8 μ m	Provides excellent retention and separation for moderately polar compounds like sildenafil analogs.
Mobile Phase A	0.1% Formic Acid in Water	Acidifies the mobile phase to promote protonation of the analytes for positive ion mode ESI.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic solvent for eluting the analytes from the C18 column.
Flow Rate	0.4 mL/min	Standard flow rate for analytical scale columns, balancing speed and resolution.
Injection Volume	5 μ L	A small volume is sufficient for sensitive detection and prevents column overloading.
Ionization Mode	Electrospray Ionization (ESI), Positive	Sildenafil and its analogs contain multiple basic nitrogen atoms that are readily protonated.
MRM Transitions	Desmethyl Carbodenafil: [Precursor > Product 1; Precursor > Product 2] Sildenafil-d8 (IS): [Precursor > Product]	Monitor at least two transitions for the analyte for confident identification (qualifier/quantifier ions).

Table 2: Example LC-MS/MS instrumental parameters. Note: Specific m/z values for MRM transitions must be determined by infusing pure standards.

Step 3: Data Analysis & Validation

- Objective: To confirm the presence and calculate the concentration of **desmethyl carbodenafil**.
- 3.1. Identification: The presence of **desmethyl carbodenafil** is confirmed if a peak is detected at the expected retention time and both monitored MRM transitions are present with a consistent ion ratio compared to a pure reference standard.
- 3.2. Quantification: Construct a calibration curve using known concentrations of **desmethyl carbodenafil** standard. The concentration in the unknown sample is calculated from this curve based on the peak area ratio of the analyte to the internal standard.
- 3.3. System Suitability: The protocol's validity is confirmed by analyzing quality control (QC) samples at low, medium, and high concentrations, which must fall within a pre-defined accuracy and precision range (e.g., $\pm 15\%$).



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Figure 2: Experimental workflow for the detection of **desmethyl carbodenafil** in a supplement.

Conclusion and Field Perspective

It is imperative for the scientific and medical communities to understand that **desmethyl carbodenafil** is a synthetic adulterant, not a sildenafil metabolite. The primary active metabolite of sildenafil is N-desmethyl sildenafil. This distinction is not merely academic; it has profound public health implications. The presence of unapproved, unstudied analogs like **desmethyl carbodenafil** in the consumer market represents a significant danger due to the potential for overdose, adverse effects, and life-threatening drug interactions.[7][17]

Researchers developing analytical methods must remain vigilant, as clandestine manufacturers continually synthesize new structural analogs to evade detection.[8] Therefore, the development of broad screening methods using high-resolution mass spectrometry (HRMS) is a critical future direction, allowing for the detection of not only known analogs but also novel, unanticipated structures. Continued research into the pharmacology and toxicology of these compounds is essential for regulatory agencies and forensic laboratories to accurately assess the risks they pose.

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References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]
- 5. hmdb.ca [hmdb.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. Desmethyl Carbodenafil|438.5 g/mol|CAS 147676-79-7 [benchchem.com]
- 8. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]

- 10. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Norcarbodenafil | C23H30N6O3 | CID 135430839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS method for estimating carbodenafil and desmethyl carbodenafil. [wisdomlib.org]
- 16. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Case Report of Fatal Desmethyl Carbodenafil Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Desmethyl Carbodenafil: Deconstructing a Sildenafil Analog Often Mistaken for a Metabolite]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1530887#desmethyl-carbodenafil-as-a-sildenafil-metabolite]

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